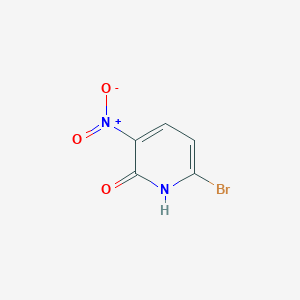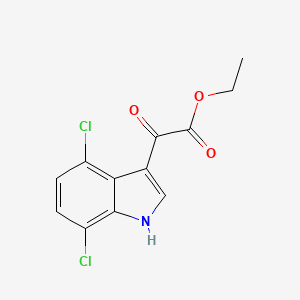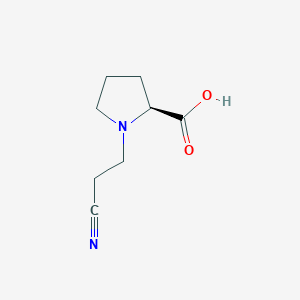
N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-メチルフェニル)-2-(4-オキソ-1,3-チアゾリジン-2-イリデン)アセトアミドは、チアゾリジンオン類に属する有機化合物です。チアゾリジンオン類は、抗菌、抗炎症、抗癌などの様々な生物活性で知られています。
準備方法
合成経路と反応条件
N-(4-メチルフェニル)-2-(4-オキソ-1,3-チアゾリジン-2-イリデン)アセトアミドの合成は、通常、4-メチルベンズアルデヒドとチオセミカルバジドを反応させてチオセミカルバゾン中間体を生成することから始まります。この中間体は、次にクロロ酢酸と環化反応を起こし、目的のチアゾリジンオン化合物を生成します。反応条件としては、エタノールなどの適切な溶媒中で還流を行うことが多く、酢酸ナトリウムなどの塩基の存在下で環化反応が促進されます。
工業的生産方法
本化合物の工業的生産方法については、詳細な資料はあまりありませんが、一般的なアプローチとしては、実験室規模の合成プロセスをスケールアップすることが考えられます。これには、収率と純度を高めるために反応条件を最適化し、再結晶やクロマトグラフィーなどの効率的な精製技術を実装することが含まれます。
化学反応の分析
反応の種類
N-(4-メチルフェニル)-2-(4-オキソ-1,3-チアゾリジン-2-イリデン)アセトアミドは、以下のような様々な化学反応を起こす可能性があります。
酸化: この化合物は酸化されてスルホキシドまたはスルホンを生成することがあります。
還元: 還元反応により、カルボニル基をアルコールに変換することができます。
置換: チアゾリジンオン環は求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用することができます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アルコール誘導体。
置換: 使用する求核剤に応じて、様々な置換チアゾリジンオン。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 抗菌および抗真菌特性について調査されています。
医学: 抗炎症剤または抗癌剤としての潜在的な用途。
産業: 新しい材料の開発や化学反応における触媒としての可能性のある用途。
作用機序
N-(4-メチルフェニル)-2-(4-オキソ-1,3-チアゾリジン-2-イリデン)アセトアミドの作用機序は、特定の分子標的との相互作用に関係しています。例えば、抗菌活性は、細菌酵素の阻害や細胞膜の完全性の破壊によるものと考えられます。抗炎症効果の場合、この化合物は、炎症に関与するプロ炎症性サイトカインの産生を阻害したり、炎症に関与するシグナル伝達経路を調節したりする可能性があります。
類似化合物との比較
類似化合物
チアゾリジンジオン: 抗糖尿病作用で知られています。
チアゾリジンオン: 様々な生物活性を有する、より広いクラスの化合物です。
独自性
N-(4-メチルフェニル)-2-(4-オキソ-1,3-チアゾリジン-2-イリデン)アセトアミドは、その特定の置換パターンにより、その生物活性や化学反応性に影響を与える可能性があり、独自性を特徴としています。他のチアゾリジンオンと比較して、この化合物は独自の薬理学的特性を示す可能性があり、さらなる研究開発のための貴重な候補となります。
特性
分子式 |
C12H12N2O2S |
|---|---|
分子量 |
248.30 g/mol |
IUPAC名 |
N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide |
InChI |
InChI=1S/C12H12N2O2S/c1-8-2-4-9(5-3-8)13-10(15)6-12-14-11(16)7-17-12/h2-6H,7H2,1H3,(H,13,15)(H,14,16) |
InChIキー |
GJXAMSUVGWUBBP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C=C2NC(=O)CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)


![2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)



![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)

![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)

![(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B11718424.png)

